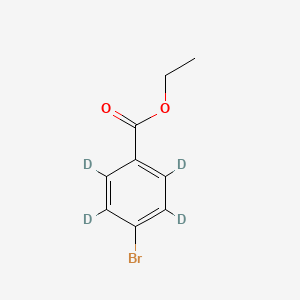

Ethyl 4-bromobenzoate-d4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

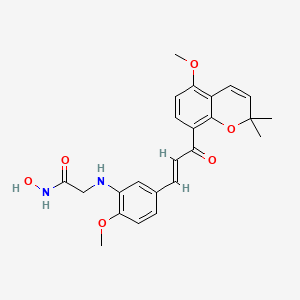

Le 4-bromobenzoate d'éthyle-d4 est un dérivé marqué au deutérium du 4-bromobenzoate d'éthyle. Ce composé est un ester organique de formule moléculaire C9H5D4BrO2. Le marquage au deutérium le rend particulièrement utile dans diverses applications de recherche scientifique, en particulier dans les domaines de la chimie et de la pharmacologie.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

Le 4-bromobenzoate d'éthyle-d4 peut être synthétisé par estérification de l'acide 4-bromobenzoïque avec de l'éthanol-d6 (éthanol deutérié) en présence d'un catalyseur tel que l'acide sulfurique. La réaction se déroule généralement en conditions de reflux pour assurer une conversion complète en ester.

Méthodes de production industrielle

Dans un contexte industriel, la production de 4-bromobenzoate d'éthyle-d4 implique des processus d'estérification similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. La pureté du produit final est assurée par des mesures rigoureuses de contrôle de la qualité, notamment la chromatographie et la spectroscopie.

Analyse Des Réactions Chimiques

Types de réactions

Le 4-bromobenzoate d'éthyle-d4 subit plusieurs types de réactions chimiques, notamment :

Réactifs et conditions courants

Réduction : Diisobutyl-t-butoxyaluminium hydrure de potassium (PDBBA) à 0 °C.

Substitution : Poudre de zinc et un catalyseur au palladium.

Principaux produits

Réduction : Le principal produit est l'aldéhyde correspondant.

Substitution : Les principaux produits sont divers 4-bromobenzoates d'éthyle substitués en fonction des substituants utilisés.

Applications de recherche scientifique

Le 4-bromobenzoate d'éthyle-d4 est largement utilisé dans la recherche scientifique en raison de son marquage au deutérium. Parmi ses applications, on peut citer :

Chimie : Utilisé comme traceur dans les mécanismes réactionnels pour étudier l'effet isotopique cinétique.

Biologie : Employé dans les études métaboliques pour suivre l'incorporation et la transformation du composé dans les systèmes biologiques.

Médecine : Utilisé dans les études pharmacocinétiques pour comprendre l'absorption, la distribution, le métabolisme et l'excrétion des médicaments.

Industrie : Appliqué dans le développement de nouveaux matériaux et comme étalon de référence en chimie analytique.

Mécanisme d'action

Le mécanisme d'action du 4-bromobenzoate d'éthyle-d4 implique son interaction avec diverses cibles moléculaires et voies. Les atomes de deutérium du composé peuvent influencer la vitesse des réactions chimiques en raison de l'effet isotopique cinétique. Cet effet est particulièrement utile pour étudier les mécanismes réactionnels et les voies métaboliques. Le groupe ester du composé peut subir une hydrolyse pour libérer de l'acide 4-bromobenzoïque, qui peut ensuite participer à divers processus biochimiques.

Applications De Recherche Scientifique

Ethyl 4-bromobenzoate-d4 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

Chemistry: Used as a tracer in reaction mechanisms to study the kinetic isotope effect.

Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Industry: Applied in the development of new materials and as a reference standard in analytical chemistry.

Mécanisme D'action

The mechanism of action of ethyl 4-bromobenzoate-d4 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions due to the kinetic isotope effect. This effect is particularly useful in studying reaction mechanisms and metabolic pathways. The compound’s ester group can undergo hydrolysis to release 4-bromobenzoic acid, which can further participate in various biochemical processes.

Comparaison Avec Des Composés Similaires

Le 4-bromobenzoate d'éthyle-d4 peut être comparé à d'autres composés similaires tels que :

4-Bromobenzoate d'éthyle : La version non deutériée du composé, qui ne présente pas l'effet isotopique cinétique.

4-Bromobenzoate de méthyle : Un ester similaire avec un groupe méthyle au lieu d'un groupe éthyle, qui peut présenter une réactivité et des applications différentes.

4-Chlorobenzoate d'éthyle : Un ester similaire avec un atome de chlore au lieu d'un atome de brome, qui peut présenter des propriétés chimiques et une réactivité différentes.

L'unicité du 4-bromobenzoate d'éthyle-d4 réside dans son marquage au deutérium, qui offre des avantages distincts dans les applications de recherche, en particulier pour l'étude des mécanismes réactionnels et des voies métaboliques.

Propriétés

Formule moléculaire |

C9H9BrO2 |

|---|---|

Poids moléculaire |

233.09 g/mol |

Nom IUPAC |

ethyl 4-bromo-2,3,5,6-tetradeuteriobenzoate |

InChI |

InChI=1S/C9H9BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3/i3D,4D,5D,6D |

Clé InChI |

XZIAFENWXIQIKR-LNFUJOGGSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])Br)[2H] |

SMILES canonique |

CCOC(=O)C1=CC=C(C=C1)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

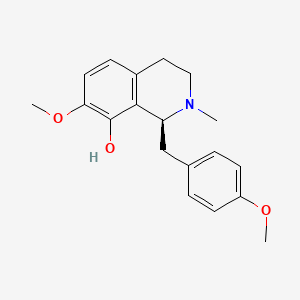

![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)

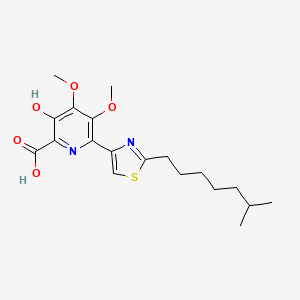

![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)

![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)

![7-[(4S)-4-[4-[3,5-bis(trifluoromethyl)phenoxy]phenyl]-5-(2,2-difluoropropyl)-6-oxo-1,4-dihydropyrrolo[3,4-c]pyrazol-3-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B12379082.png)

![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)